molecular formula C15H22N2O2 B14436774 N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide CAS No. 74039-15-9

N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide

Cat. No.: B14436774
CAS No.: 74039-15-9
M. Wt: 262.35 g/mol
InChI Key: IDUJFPXENVIRDQ-UHFFFAOYSA-N
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Description

N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide is a chemical compound known for its unique structure and versatile applications. This compound is characterized by the presence of a diethylaminoethyl group attached to a norbornene ring, which is further substituted with dicarboximide groups. The compound’s distinct structure imparts specific chemical properties that make it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide typically involves a multi-step process. One common method includes the reaction of norbornene with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation. Additionally, the use of protective groups may be necessary to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The industrial process may also involve purification steps such as crystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted norbornene derivatives.

Scientific Research Applications

N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide involves its interaction with specific molecular targets. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate enzyme activity and protein-protein interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N-(Diethylaminoethyl)benzamide: Shares the diethylaminoethyl group but has a different core structure.

    N-(Diethylaminoethyl)acrylamide: Similar functional groups but different reactivity due to the acrylamide moiety.

Uniqueness

N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide stands out due to its norbornene core, which imparts rigidity and unique reactivity. This makes it particularly useful in applications requiring stable and specific interactions with biological targets.

Properties

CAS No.

74039-15-9

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-[2-(diethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H22N2O2/c1-3-16(4-2)7-8-17-14(18)12-10-5-6-11(9-10)13(12)15(17)19/h5-6,10-13H,3-4,7-9H2,1-2H3

InChI Key

IDUJFPXENVIRDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2C3CC(C2C1=O)C=C3

Origin of Product

United States

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